N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
This compound features a central 5,6-dihydro-1,4-dioxine-2-carboxamide moiety linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl ring.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-11-6-7-17-16(18-11)20-26(22,23)13-4-2-12(3-5-13)19-15(21)14-10-24-8-9-25-14/h2-7,10H,8-9H2,1H3,(H,19,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVARLHLTHUDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the pyrimidine derivative.
Formation of the Dioxine Ring: The dioxine ring is formed through a cyclization reaction involving a diol and a suitable carboxylic acid derivative.
Final Coupling: The final step involves coupling the pyrimidine-sulfamoyl intermediate with the dioxine-carboxamide intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Sulfamoyl Derivatives
Pyrimidine-Based Analogs
Compound 7 : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
- Key Differences : Incorporates a naphthalenyl-propanamide group instead of the dihydrodioxine-carboxamide.
- Molecular Weight : 462.52 g/mol (C₂₄H₂₂N₄O₄S) with elemental composition C (62.32%), H (4.79%), N (12.87%), S (6.93%) .
- Activity : Higher lipophilicity due to the naphthalene ring may enhance membrane permeability but reduce aqueous solubility compared to the dihydrodioxine analog.
- Compound 10a: 7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Key Differences: Replaces dihydrodioxine with a pyrrolopyrimidine scaffold and adds cyclopentyl/methoxy groups. Synthesis: Prepared via Cs₂CO₃-mediated coupling in DMF at 85°C (43% yield) . Bioactivity: The pyrrolopyrimidine core may enhance kinase inhibition, as seen in similar anticancer agents .
Pyridine/Thiadiazole-Based Analogs
Compound CF7 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
- Key Differences : Features a dioxoisoindoline-pentanamide chain instead of dihydrodioxine-carboxamide.
- Molecular Weight : 493.53 g/mol (C₂₄H₂₃N₅O₅S) with C (58.59%), H (4.81%), N (14.32%) .
- Stability : The dioxoisoindoline group may increase susceptibility to hydrolysis compared to the more stable dihydrodioxine .
- N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide Key Differences: Substitutes pyrimidine with a thiadiazole ring. Activity: Thiadiazole analogs are known for antimicrobial activity but may exhibit lower metabolic stability than pyrimidine derivatives .
Substituent Effects on Physicochemical Properties
- Key Trends :
- Bulkier substituents (e.g., naphthalene in Compound 7) increase molecular weight and logP, reducing solubility.
- The dihydrodioxine-carboxamide group in the target compound provides intermediate lipophilicity, balancing permeability and solubility.
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by a sulfamoyl group attached to a phenyl ring , further connected to a 5,6-dihydro-1,4-dioxine moiety. Its IUPAC name is this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of an Intermediate : Reaction of 4-nitrobenzoic acid with thionyl chloride to produce 4-nitrobenzoyl chloride.
- Coupling Reaction : The intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through the inhibition of bacterial cell division mechanisms.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have suggested that it may interfere with inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group can mimic natural substrates, allowing it to bind to active sites on enzymes and inhibit their function.
- Reactive Intermediates : The nitro group may generate reactive intermediates that contribute to its biological effects.
Case Studies
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial properties .
- Anti-inflammatory Research : In a controlled trial assessing anti-inflammatory effects, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to controls, indicating its potential therapeutic application in inflammatory diseases .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended methodologies for synthesizing N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide?
Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine-2-amine core followed by sulfonylation and carboxamide coupling. A common approach includes:
- Reacting 4-methylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
- Reducing the nitro group to an amine, followed by coupling with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using coupling agents like HATU or EDC. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound experimentally?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions, aromatic proton environments, and sulfonamide/carboxamide linkages.
- Mass Spectrometry (HRMS) : To confirm molecular weight (422.5 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., S=O stretching at ~1350 cm, C=O at ~1650 cm) .
Q. What solvent systems are optimal for solubility studies in preclinical research?
Due to its sulfonamide and carboxamide groups, the compound exhibits moderate polarity. Recommended solvents:
- Polar aprotic solvents (DMSO, DMF) for stock solutions.
- Aqueous buffers (pH 6–8) with cosolvents like ethanol or PEG-400 for in vitro assays. Solubility should be validated via UV-Vis spectroscopy or HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Quantum chemical calculations (e.g., DFT) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., sulfonamide hydrolysis or carboxamide stability) under varying pH and temperature conditions. Pair computational results with experimental kinetic studies to validate mechanisms .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Fragment-Based Analysis : Isolate the pyrimidine, sulfonamide, and dioxine-carboxamide moieties to test their individual contributions to bioactivity.
- Crystallography : Obtain single-crystal X-ray structures to correlate conformational flexibility with activity.
- Multivariate Statistics : Apply design-of-experiments (DoE) principles to decouple interdependent variables (e.g., steric effects vs. electronic factors) .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Process Intensification : Use microreactors for precise control of exothermic sulfonylation steps.
- Membrane Separation : Purify intermediates via nanofiltration to remove unreacted sulfonyl chlorides.
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .
Q. What mechanistic insights explain its stability under oxidative stress conditions?
Advanced techniques include:
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidation.
- LC-MS/MS Degradation Studies : Identify breakdown products (e.g., sulfonic acid derivatives).
- Computational Thermodynamics : Calculate bond dissociation energies (BDEs) to predict vulnerable sites .
Methodological Considerations Table
| Research Focus | Key Techniques | References |
|---|---|---|
| Synthesis | Multi-step coupling, column chromatography | |
| Characterization | NMR, HRMS, IR | |
| Solubility | UV-Vis, HPLC | |
| Reactivity | DFT, kinetic studies | |
| Process Optimization | Microreactors, PAT tools |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
